2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSVALIEKLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226795 | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491837-82-2 | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491837-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common and direct synthetic method involves the nucleophilic substitution reaction between 4-(pyridin-4-yl)piperazine and chloroacetyl chloride. This reaction proceeds as follows:
-
- 4-(pyridin-4-yl)piperazine
- Chloroacetyl chloride
-
- Solvent: Typically acetonitrile or dichloromethane (DCM)
- Temperature: Usually maintained at low to moderate temperatures to control reaction rate and minimize side reactions
- Base: A base such as triethylamine may be added to neutralize the hydrochloric acid generated during the reaction
Mechanism :
The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.Workup :
After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification techniques such as recrystallization or chromatography.
Detailed Experimental Procedure (Typical)
| Step | Description |
|---|---|
| 1. Preparation of Reaction Mixture | Dissolve 4-(pyridin-4-yl)piperazine in dry acetonitrile or dichloromethane under inert atmosphere (e.g., nitrogen). |
| 2. Addition of Base | Add triethylamine dropwise to the solution to act as an acid scavenger. |
| 3. Addition of Chloroacetyl Chloride | Slowly add chloroacetyl chloride dropwise at 0–5 °C to control exothermic reaction. |
| 4. Stirring | Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25–40 °C) for several hours (typically 2–4 h) to ensure complete reaction. |
| 5. Quenching | Quench the reaction by adding water or an aqueous solution to hydrolyze excess reagents. |
| 6. Extraction | Extract the organic layer with suitable solvents; wash with brine and dry over anhydrous sodium sulfate. |
| 7. Purification | Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography. |
Research Findings and Variations
Reaction Efficiency : The reaction typically proceeds with good to excellent yields due to the high reactivity of chloroacetyl chloride and the nucleophilicity of the piperazine nitrogen.
Solvent Effects : Polar aprotic solvents like acetonitrile facilitate the reaction by dissolving both reactants and stabilizing ionic intermediates. Dichloromethane is also widely used for its inertness and ease of removal.
Base Selection : Triethylamine is preferred for its ability to neutralize HCl and prevent protonation of the amine reactant, thus maintaining nucleophilicity.
Temperature Control : Low temperature during addition prevents side reactions such as over-acylation or hydrolysis of chloroacetyl chloride.
Purification : The product's moderate polarity allows for straightforward purification by recrystallization from solvents like ethanol or ethyl acetate.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Reactants | 4-(pyridin-4-yl)piperazine + chloroacetyl chloride | Stoichiometric or slight excess of chloroacetyl chloride |
| Solvent | Acetonitrile or Dichloromethane | Dry, inert atmosphere preferred |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C during addition, then room temp | Controls reaction rate and selectivity |
| Reaction Time | 2–4 hours | Ensures complete conversion |
| Workup | Aqueous quench, extraction, drying | Standard organic workup |
| Purification | Recrystallization or chromatography | Yields pure crystalline product |
| Yield | Generally high (not always specified) | Efficient synthesis |
Related Synthetic Context from Literature
A recent study by Salem et al. (2024) describes the preparation of related piperazine derivatives by reacting piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate to yield bis-chloroacetylated intermediates. Although their focus was on bis-substituted derivatives, the methodology parallels the mono-substitution process used for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, emphasizing the importance of base and solvent choice for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazines or chloroacetates.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural analogs, focusing on substituent variations, molecular properties, and reported activities.
Comparative Data Table
Structural and Functional Analysis
Pyridin-4-yl vs. Phenyl Substituents
- Pyridin-4-yl (Target Compound) : The nitrogen atom in the pyridine ring enables hydrogen bonding and π-π stacking, which may enhance receptor binding in CNS targets. For example, analogs like KSK-59 (with a hexyloxy linker) demonstrated anti-obesity effects in rat models .
- Phenyl () : Lacking heteroatoms, phenyl-substituted analogs rely on hydrophobic interactions. The phenyl derivative (C₁₂H₁₄ClN₂O) has been structurally characterized via X-ray crystallography, confirming planar geometry conducive to stacking interactions .
Electron-Withdrawing vs. Electron-Donating Groups
- The hydrochloride salt form (C₁₂H₁₄Cl₂N₂O) further enhances aqueous solubility .
- 4-Methoxyphenyl () : Methoxy groups donate electron density, altering the electronic environment of the piperazine ring. This may reduce metabolic oxidation compared to halogenated analogs .
Heterocyclic Variations
- This analog (C₁₆H₁₆ClN₄O) was synthesized in 49% yield and reported as a pale yellow crystalline solid .
- 4-Ethoxybenzenesulfonyl () : The sulfonyl group significantly increases polarity and molecular weight (346.83 g/mol), likely affecting pharmacokinetic properties such as half-life and distribution .
Salt Forms and Bioavailability
- Hydrochloride salts (e.g., ) improve solubility, a critical factor for oral bioavailability.
Biological Activity
2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, with the CAS number 491837-82-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of 239.70 g/mol. The structure features a piperazine ring substituted with a pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antichlamydial applications. Below are detailed findings from recent studies:
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds, including this compound, display significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has been reported to have MIC values ranging from 16 μg/mL to 64 μg/mL against Neisseria meningitidis and Haemophilus influenzae .
Antichlamydial Activity
Recent investigations into the antichlamydial properties of similar compounds indicate that modifications in the piperazine structure can enhance selectivity towards Chlamydia species. The compound's structural characteristics suggest potential as a starting point for developing targeted therapies against chlamydial infections .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to disrupt protein synthesis pathways in bacteria, leading to bactericidal effects .
- Disruption of Chlamydial Growth : Studies suggest that compounds with similar structures can significantly reduce the formation of infectious elementary bodies (EBs) in Chlamydia-infected cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
| Compound | Activity | MIC Values |
|---|---|---|
| ACP1a | Moderate antibacterial | 64 μg/mL against N. meningitidis |
| ACP1b | Antichlamydial | Effective in reducing chlamydial inclusion numbers |
| 2-Chloro derivative | Antibacterial | Ranges from 16 to 64 μg/mL against various strains |
These findings emphasize the importance of structural modifications in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
